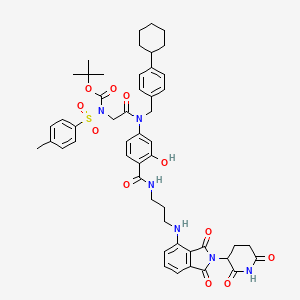
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide is a derivative of Pomalidomide, a thalidomide analogue known for its potent immunomodulatory and antineoplastic properties. This compound is primarily used in scientific research and has shown significant potential in the treatment of multiple myeloma and other inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide typically involves the reaction of Pomalidomide with 3-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating multiple myeloma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by modulating the activity of transcription factors and signaling proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide: The parent compound, known for its immunomodulatory and antineoplastic properties.
Thalidomide: An earlier analogue with similar therapeutic effects but with a different safety profile.
Lenalidomide: Another thalidomide derivative with enhanced potency and reduced side effects.
Uniqueness
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide stands out due to its unique chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its enhanced potency compared to other analogues make it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C50H56N6O11S |
|---|---|
Peso molecular |
949.1 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[N-[(4-cyclohexylphenyl)methyl]-4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C50H56N6O11S/c1-31-14-21-36(22-15-31)68(65,66)55(49(64)67-50(2,3)4)30-43(59)54(29-32-16-18-34(19-17-32)33-10-6-5-7-11-33)35-20-23-37(41(57)28-35)45(60)52-27-9-26-51-39-13-8-12-38-44(39)48(63)56(47(38)62)40-24-25-42(58)53-46(40)61/h8,12-23,28,33,40,51,57H,5-7,9-11,24-27,29-30H2,1-4H3,(H,52,60)(H,53,58,61) |
Clave InChI |
RBCMFHJUERZQEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
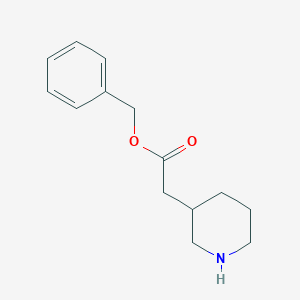

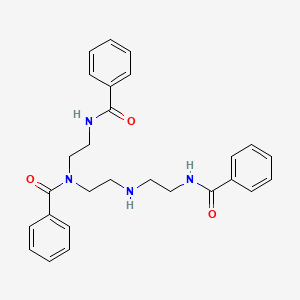
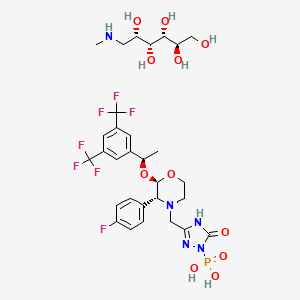
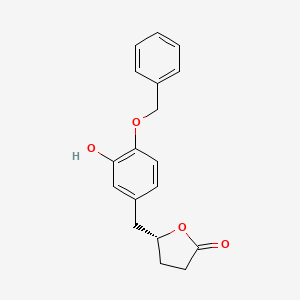
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
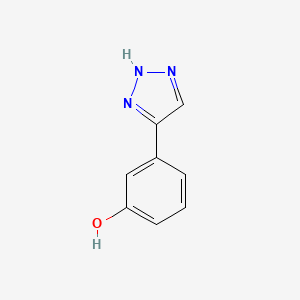

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
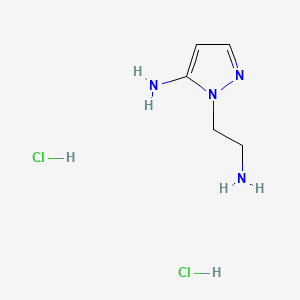
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
